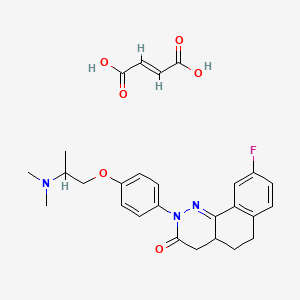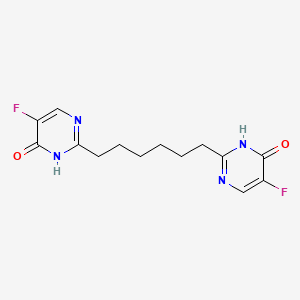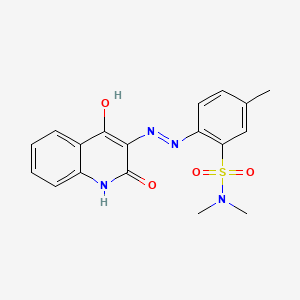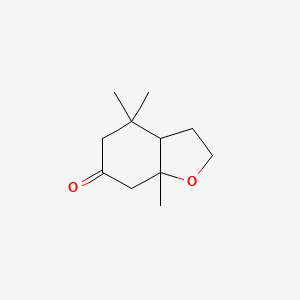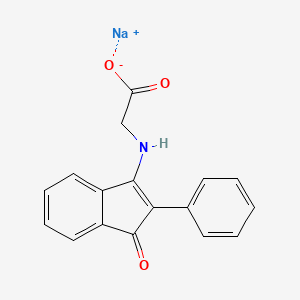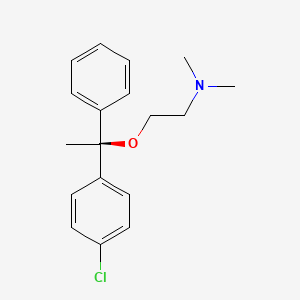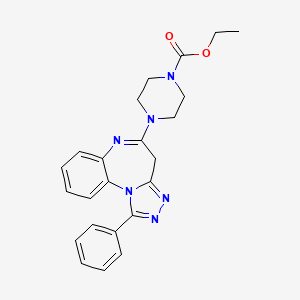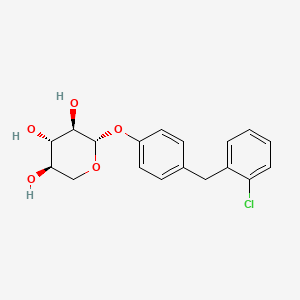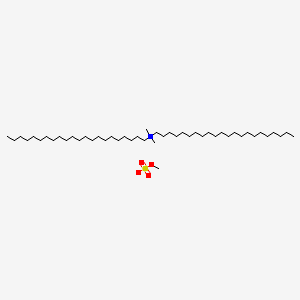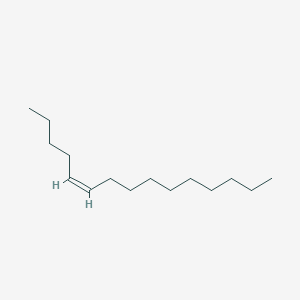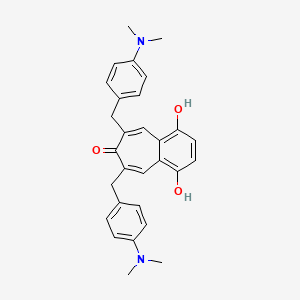
6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure features multiple functional groups, including dimethylamino, benzyl, and dihydroxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by specific reactions to introduce the dimethylamino and benzyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the benzyl groups.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce modified benzyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzyl and dimethylamino derivatives with comparable structures and functional groups. Examples might include:
- 4-(Dimethylamino)benzyl alcohol
- 1,4-Dihydroxy-7H-benzo(a)cyclohepten-7-one derivatives
Uniqueness
6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
156306-84-2 |
|---|---|
Molekularformel |
C29H30N2O3 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
6,8-bis[[4-(dimethylamino)phenyl]methyl]-1,4-dihydroxybenzo[7]annulen-7-one |
InChI |
InChI=1S/C29H30N2O3/c1-30(2)23-9-5-19(6-10-23)15-21-17-25-26(28(33)14-13-27(25)32)18-22(29(21)34)16-20-7-11-24(12-8-20)31(3)4/h5-14,17-18,32-33H,15-16H2,1-4H3 |
InChI-Schlüssel |
ZKHPWXJFZAWDGA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3C=C(C2=O)CC4=CC=C(C=C4)N(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


